molecular formula C12H14N2O2 B1309918 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid CAS No. 802044-51-5

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Cat. No. B1309918
M. Wt: 218.25 g/mol
InChI Key: VBGYZHIJSIWBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid, also known as 4-Methylbenzimidazole-2-butanoic acid (MBBA), is an organic compound belonging to the benzimidazole family. MBBA is a versatile compound that has a wide range of applications in the scientific and medical fields, including synthesis, research, and laboratory experiments. In

Scientific Research Applications

Angiotensin II Receptor Antagonists

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid and its derivatives have been studied for their potential as angiotensin II receptor antagonists. Research by Kubo et al. (1993) focused on the synthesis and biological activity of benzimidazole-7-carboxylic acids as potential prodrugs to improve oral bioavailability and efficacy in inhibiting angiotensin II-induced pressor response in rats (Kubo et al., 1993). Another study by the same authors investigated the structure-activity relationships of various analogues of these compounds, emphasizing the importance of certain structural features for potent angiotensin II antagonistic action (Kubo et al., 1993).

Antimicrobial and Antifungal Activities

A series of derivatives of benzimidazole, including 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid, have been synthesized and evaluated for their antibacterial and antifungal activities. Vasić et al. (2014) reported that certain derivatives showed higher antifungal activity than commercial drugs, indicating their potential in antimicrobial applications (Vasić et al., 2014).

Choleretic Activity

Grella et al. (1987) synthesized various 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids, including derivatives of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid, to evaluate their choleretic activity. They found that these compounds showed general choleretic activity, with some being superior to the model compound and dehydrocholic acid (Grella et al., 1987).

PET Tumor Imaging

In the field of positron emission tomography (PET) tumor imaging, benzimidazole derivatives have been explored for their potential as radiotracers. Zhang et al. (2010) synthesized and evaluated two [(18)F] labeled benzimidazole derivatives, including a derivative of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid, for PET tumor imaging. Their results indicated promising potential for these compounds in tumor imaging applications (Zhang et al., 2010).

properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGYZHIJSIWBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424636
Record name 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

CAS RN

802044-51-5
Record name 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhang, X Wang, Y He, R Ding, H Liu, J Xu… - Bioorganic & Medicinal …, 2010 - Elsevier
This article reported the synthesis and bioevaluation of two [ 18 F] labeled benzimidazole derivatives, 4-(5-(2-[ 18 F] fluoro-4-nitrobenzamido)-1-methyl-1H-benzimidazol-2-yl) butanoic …
Number of citations: 7 www.sciencedirect.com

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